REACTION_SMILES
|
[ClH:41].[F:3][c:4]1[c:5]([C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:15][c:16]2[cH:17][cH:18][c:19](-[c:22]3[c:23]([O:34][CH3:35])[cH:24][c:25]([CH2:30][O:31][CH2:32][CH3:33])[cH:26][c:27]3[O:28][CH3:29])[cH:20][cH:21]2)[c:36]([F:40])[cH:37][cH:38][cH:39]1.[Na+:2].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[OH-:1].[OH2:47]>>[F:3][c:4]1[c:5]([C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:15][c:16]2[cH:17][cH:18][c:19](-[c:22]3[c:23]([O:34][CH3:35])[cH:24][c:25]([CH2:30][O:31][CH2:32][CH3:33])[cH:26][c:27]3[O:28][CH3:29])[cH:20][cH:21]2)[c:36]([F:40])[cH:37][cH:38][cH:39]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)OCC)cc2)c(OC)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)OCC)cc2)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)O)cc2)c(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[ClH:41].[F:3][c:4]1[c:5]([C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:15][c:16]2[cH:17][cH:18][c:19](-[c:22]3[c:23]([O:34][CH3:35])[cH:24][c:25]([CH2:30][O:31][CH2:32][CH3:33])[cH:26][c:27]3[O:28][CH3:29])[cH:20][cH:21]2)[c:36]([F:40])[cH:37][cH:38][cH:39]1.[Na+:2].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[OH-:1].[OH2:47]>>[F:3][c:4]1[c:5]([C:6](=[O:7])[NH:8][CH:9]([C:10](=[O:11])[OH:12])[CH2:15][c:16]2[cH:17][cH:18][c:19](-[c:22]3[c:23]([O:34][CH3:35])[cH:24][c:25]([CH2:30][O:31][CH2:32][CH3:33])[cH:26][c:27]3[O:28][CH3:29])[cH:20][cH:21]2)[c:36]([F:40])[cH:37][cH:38][cH:39]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)OCC)cc2)c(OC)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)OCC)cc2)c(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOCc1cc(OC)c(-c2ccc(CC(NC(=O)c3c(F)cccc3F)C(=O)O)cc2)c(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |